(+/-)16-HETE

Übersicht

Beschreibung

(+/-)16-HETE is a hydroxy fatty acid derivative of arachidonic acid. It is a significant metabolite produced via the cytochrome P450 enzyme pathway. This compound plays a crucial role in various biological processes, particularly in the regulation of renal function and vascular tone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)16-HETE typically involves the stereospecific hydrogenation of a polyacetylenic precursor. This method yields substantial amounts of the desired compound along with some 14,15-dehydro analogues . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions, using high-efficiency catalysts, and ensuring stringent quality control measures to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)16-HETE undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized metabolites.

Reduction: The compound can be reduced to form less oxidized derivatives.

Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products often retain the core structure of the hydroxyicosa-tetraenoic acid but with different functional groups attached.

Wissenschaftliche Forschungsanwendungen

(+/-)16-HETE has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of hydroxy fatty acids in various chemical reactions.

Industry: The compound is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (+/-)16-HETE involves its role as an activator of the Ras/MAP kinase pathway. This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis . The compound interacts with specific molecular targets, leading to the activation of downstream signaling cascades that regulate these processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid: Another hydroxy fatty acid derivative with similar biological functions.

12(S)-Hydroxy- (5Z,8Z,10E,14Z)-eicosatetraenoic acid: A related compound involved in similar signaling pathways.

Uniqueness

(+/-)16-HETE is unique due to its specific hydroxylation pattern and its role in activating the Ras/MAP kinase pathway. This distinct structure and function make it a valuable compound for studying specific biological processes and developing targeted therapies.

Biologische Aktivität

Introduction

(+/-)16-Hydroxyeicosatetraenoic acid (16-HETE) is a significant metabolite derived from arachidonic acid, primarily produced through the action of cytochrome P450 enzymes. This compound exists in two enantiomeric forms: 16(R)-HETE and 16(S)-HETE, which exhibit distinct biological activities. The following sections detail the biosynthesis, biological effects, and potential therapeutic applications of 16-HETE, supported by relevant research findings and case studies.

Biosynthesis

16-HETE is synthesized via the cytochrome P450 monooxygenase pathway. The primary enzymes involved include CYP1A1, CYP2E1, and CYP4F2, which hydroxylate arachidonic acid at the 16th carbon position. This process leads to the production of both enantiomers, with 16(R)-HETE typically being the predominant form .

Table 1: Enzymatic Pathways for 16-HETE Production

| Enzyme | Substrate | Product |

|---|---|---|

| CYP1A1 | Arachidonic Acid | 16-HETE |

| CYP2E1 | Arachidonic Acid | 16-HETE |

| CYP4F2 | Arachidonic Acid | 16-HETE |

Inflammatory Response Modulation

16-HETE plays a critical role in modulating inflammatory responses. It acts as an endogenous lipid mediator that inhibits neutrophil adhesion and aggregation, which are pivotal processes in inflammation . Specifically, 16(R)-HETE has been shown to dose-dependently reduce neutrophil aggregation in both stimulated and unstimulated conditions, suggesting its potential as an anti-inflammatory agent .

Vascular Effects

In vascular biology, 16(R)-HETE is known to induce vasodilation in renal tissues, contrasting with the lack of activity observed with 16(S)-HETE. This stereospecific effect highlights the importance of the R-enantiomer in cardiovascular regulation .

Case Study: Stroke Models

Research has demonstrated that administration of 16-HETE can reduce the size of brain infarcts in acute stroke models. When combined with thrombolytic agents like tPA (tissue plasminogen activator), it enhances therapeutic outcomes by further minimizing infarction size .

Table 2: Biological Activities of 16-HETE Enantiomers

| Enantiomer | Activity | Effect on Neutrophils | Effect on Vasodilation |

|---|---|---|---|

| 16(R)-HETE | Inhibits adhesion/aggregation | Yes | Yes |

| 16(S)-HETE | Limited or no biological activity | No | No |

Therapeutic Applications

The therapeutic potential of 16-HETE extends beyond its anti-inflammatory properties. Its role in cancer biology is gaining attention due to its involvement in tumor cell proliferation and metastasis. Some studies suggest that targeting pathways associated with HETEs could enhance cancer therapies by modulating inflammatory eicosanoids that promote tumor growth .

Integrative Cancer Therapies

Research indicates that dietary modifications and natural compounds can influence eicosanoid production favorably. For instance, omega-3 fatty acids have been shown to alter the synthesis of pro-inflammatory mediators, including HETEs, thereby presenting a novel approach to cancer treatment .

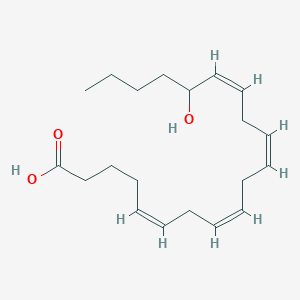

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-UFINWASNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192263 | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128914-46-5 | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.